molecular formula C11H8BrNO2S2 B11675673 (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11675673
M. Wt: 330.2 g/mol
InChI Key: SWGIUAXYJKUMQG-UITAMQMPSA-N
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Description

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom and a methoxy group in the benzylidene moiety may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives

    Reduction: Benzyl derivatives

    Substitution: Various substituted thiazolidinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not well-defined. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine atom and methoxy group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the bromine atom, which may result in different biological activities.

    (5Z)-5-(5-chloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological properties.

    (5Z)-5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Has a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The unique combination of the bromine atom and methoxy group in (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8BrNO2S2

Molecular Weight

330.2 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8BrNO2S2/c1-15-8-3-2-7(12)4-6(8)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16)/b9-5-

InChI Key

SWGIUAXYJKUMQG-UITAMQMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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